![molecular formula C22H34N2O4 B5005225 4,4'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dimorpholine](/img/structure/B5005225.png)
4,4'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dimorpholine
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Description
Synthesis Analysis
The synthesis of complex tricyclic systems often involves multi-step reactions, including cycloadditions and rearrangements. For instance, compounds related to the core structure of the molecule may be synthesized through methods such as 1,3-dipolar cycloaddition, leading to the construction of spiro[4.5]decane systems (Ong & Chien, 1996). These methodologies highlight the versatility and regioselectivity required for constructing complex molecular architectures.
Molecular Structure Analysis
The determination of crystal and molecular structures of complex organic compounds is crucial for understanding their reactivity and properties. For example, the crystal structure of a related dimeric complex reveals intricate details about coordination geometry and intermolecular interactions (Li Chang, 2009). Such analyses are essential for the rational design of molecules with desired chemical and physical properties.
Chemical Reactions and Properties
Chemical reactions involving tricyclic compounds can lead to the formation of new bonds and structures, demonstrating the reactivity and potential applications of these molecules. For example, the synthesis and reactions of strained hydrocarbons possessing inverted carbon atoms explore the reactivity of cyclopropyl compounds, highlighting their potential for polymerization and other transformations (Pincock et al., 1972). These studies shed light on the chemical properties and reactivity patterns of complex tricyclic systems.
Mechanism of Action
properties
IUPAC Name |
1-morpholin-4-yl-2-[3-(2-morpholin-4-yl-2-oxoethyl)-1-adamantyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O4/c25-19(23-1-5-27-6-2-23)14-21-10-17-9-18(11-21)13-22(12-17,16-21)15-20(26)24-3-7-28-8-4-24/h17-18H,1-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZFRYGHUMXBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC23CC4CC(C2)CC(C4)(C3)CC(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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